4-(2-Formylphenoxy)benzenesulfonamide
Overview
Description
4-(2-Formylphenoxy)benzenesulfonamide is an organic compound with the molecular formula C13H11NO4S. It is a white crystalline solid with low solubility in water but can be dissolved in organic solvents. This compound is acidic and can participate in various organic synthesis reactions .
Scientific Research Applications
4-(2-Formylphenoxy)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a biochemical tool in proteomics research.
Medicine: This compound is used as an intermediate in the synthesis of antibacterial and antitumor drugs.
Mechanism of Action
Target of Action
It is known that sulfonamide antibiotics, a class to which this compound may belong, typically target bacterial enzymes involved in the synthesis of folic acid . These enzymes are crucial for bacterial growth and reproduction .
Mode of Action
If we consider its potential classification as a sulfonamide antibiotic, these compounds generally work by inhibiting the enzyme dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts bacterial growth and reproduction .
Biochemical Pathways
Sulfonamide antibiotics are known to interfere with the folic acid synthesis pathway in bacteria . By inhibiting the production of dihydrofolic acid, these antibiotics prevent the synthesis of bacterial DNA, RNA, and proteins, thereby inhibiting bacterial growth and reproduction .
Result of Action
If it acts similarly to other sulfonamide antibiotics, it would inhibit bacterial growth and reproduction by disrupting the synthesis of folic acid, a crucial component for bacterial DNA, RNA, and protein synthesis .
Biochemical Analysis
Biochemical Properties
4-(2-Formylphenoxy)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . The compound acts as an inhibitor of CA IX, thereby affecting the enzyme’s activity and potentially serving as an antiproliferative agent
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of CA IX leads to changes in the cellular pH and metabolic pathways, which can result in altered cell proliferation and apoptosis . Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 and MCF-7, by increasing the annexin V-FITC percent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CA IX, inhibiting its activity and leading to a decrease in the enzyme’s ability to regulate pH in tumor cells . This inhibition disrupts the tumor cells’ metabolic processes, causing a shift towards anaerobic glycolysis and subsequent cell death . Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit CA IX activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cellular pH regulation and anaerobic glycolysis. The compound’s inhibition of CA IX affects the enzyme’s role in maintaining pH balance in tumor cells, leading to a shift towards anaerobic glycolysis This shift results in changes in metabolic flux and metabolite levels, which can impact cell proliferation and survival
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has low solubility in water but can be dissolved in organic solvents, which affects its distribution within the body . Once inside the cells, this compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in certain cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals or post-translational modifications may guide this compound to its site of action, such as the mitochondria or the nucleus . The localization of the compound within these compartments can influence its ability to interact with biomolecules and affect cellular processes.
Preparation Methods
The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically involves the oxidation and sulfonation of phenylacetylene . The preparation process includes the following steps:
Oxidation: Phenylacetylene undergoes oxidation to form the corresponding aldehyde.
Sulfonation: The aldehyde is then subjected to sulfonation to introduce the sulfonamide group.
Chemical Reactions Analysis
4-(2-Formylphenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .
Comparison with Similar Compounds
4-(2-Formylphenoxy)benzenesulfonamide can be compared with other similar compounds such as:
4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound is a potential inhibitor of human monoamine oxidase and is used in the development of antiparkinsonian agents.
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine for treating livestock diseases.
Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of antibacterial and antitumor drugs, as well as its application in dye production .
Properties
IUPAC Name |
4-(2-formylphenoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCFGSAQWFPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654812 | |
Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-00-7 | |
Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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